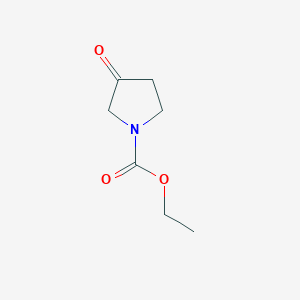

Ethyl 3-oxopyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-oxopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-2-11-7(10)8-4-3-6(9)5-8/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQYGBMLEVQLDQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00298884 | |

| Record name | ethyl 3-oxopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00298884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14891-10-2 | |

| Record name | 14891-10-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126739 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 3-oxopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00298884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14891-10-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualizing Ethyl 3 Oxopyrrolidine 1 Carboxylate Within the N Acylpyrrolidinone Family

Ethyl 3-oxopyrrolidine-1-carboxylate is a specific member of the N-acylpyrrolidinone family, characterized by an ethyl carbamate (B1207046) group attached to the nitrogen atom and a ketone at the 3-position of the pyrrolidinone ring.

Structural Features and Reactivity Profile as a Versatile Synthetic Intermediate

This compound is a chemical compound with the molecular formula C₇H₁₁NO₃. uni.lu Its structure includes a five-membered pyrrolidinone ring, an ethyl ester group linked to the nitrogen atom (an N-ethoxycarbonyl group), and a carbonyl (oxo) group at the third carbon position. uni.lulookchem.com This combination of functional groups—a lactam, a carbamate, and a ketone—makes it a highly versatile intermediate in organic synthesis. The ketone group allows for a variety of nucleophilic addition and condensation reactions, while the N-ethoxycarbonyl group can influence the reactivity of the ring and can be modified or removed in subsequent synthetic steps. These structural features enable its use as a building block for creating more complex molecules, particularly in the synthesis of novel bioactive compounds. frontiersin.orgnih.gov

| Property | Value |

| Molecular Formula | C₇H₁₁NO₃ |

| Molecular Weight | 157.17 g/mol |

| Common Synonyms | 1-N-Ethoxycarbonyl-3-pyrrolidone, 3-oxo-pyrrolidine-1-carboxylic acid ethyl ester |

| CAS Number | 14891-10-2 |

Comparison with Related Oxo-heterocycles (e.g., Azetidine (B1206935) Derivatives) in Research

In chemical research, different heterocyclic rings are explored for their potential in drug development. The four-membered azetidine ring, for example, is another nitrogen-containing heterocycle used in medicinal chemistry. medwinpublishers.com However, the synthesis of azetidine derivatives can be challenging due to the inherent strain in the four-membered ring. medwinpublishers.com In contrast, the five-membered pyrrolidinone ring of this compound is more stable and less strained. This difference in ring strain affects the chemical properties and synthetic accessibility of these heterocycles. medwinpublishers.com While azetidine derivatives have been investigated as conformationally constrained analogs for compounds like GABA, the pyrrolidine (B122466) scaffold offers a different, more flexible three-dimensional geometry that can be advantageous in designing molecules to fit specific biological targets. researchgate.netmedwinpublishers.comnih.gov The choice between these scaffolds often depends on the desired conformational constraints and the specific synthetic strategies being employed. nih.gov

Research Trajectories and Unanswered Questions Regarding Ethyl 3 Oxopyrrolidine 1 Carboxylate

Established Synthetic Routes and Mechanistic Considerations

The construction of the pyrrolidinone core of this compound relies on several established synthetic strategies. These methods range from intramolecular cyclizations driven by enolate chemistry to the convergent assembly of the ring system through multi-component reactions.

The Dieckmann condensation is a cornerstone intramolecular reaction for synthesizing cyclic β-keto esters. numberanalytics.comwikipedia.org It is an intramolecular version of the Claisen condensation, where a diester reacts in the presence of a strong base to form a five- or six-membered ring. wikipedia.orgmasterorganicchemistry.com This method is particularly well-suited for the synthesis of this compound from an appropriate acyclic diester precursor. The reaction mechanism proceeds through the formation of an enolate ion, followed by an intramolecular nucleophilic attack to form the cyclic product. numberanalytics.comnumberanalytics.com

The mechanism of the Dieckmann condensation is fundamentally governed by enolate chemistry. ucsb.edu The reaction is initiated when a strong base, such as sodium ethoxide, abstracts an acidic α-proton from one of the ester groups of the linear diester precursor. numberanalytics.comnumberanalytics.com This deprotonation generates a nucleophilic enolate ion. masterorganicchemistry.comucsb.edu

The key cyclization step involves the newly formed enolate attacking the electrophilic carbonyl carbon of the other ester group within the same molecule. masterorganicchemistry.comnumberanalytics.com This intramolecular nucleophilic acyl substitution results in a tetrahedral intermediate, which then collapses by eliminating an alkoxide leaving group to form the cyclic β-keto ester. numberanalytics.commasterorganicchemistry.com

The regioselectivity of the cyclization is highly dependent on the stability of the resulting ring. Due to favorable bond angles and minimal ring strain, the formation of five- and six-membered rings is sterically and thermodynamically preferred. wikipedia.org In the synthesis of this compound, the precursor is designed such that a 1,6-diester arrangement leads specifically to the formation of the stable five-membered pyrrolidinone ring. wikipedia.org The final step in the mechanism under basic conditions is the deprotonation of the α-carbon situated between the two carbonyls of the product, forming a highly stabilized enolate. masterorganicchemistry.comlibretexts.org This final, essentially irreversible deprotonation acts as the thermodynamic driving force for the entire reaction sequence. libretexts.org An acidic workup is then required to protonate this enolate and yield the final neutral product. youtube.com

In the synthesis of complex molecules, protecting groups play a critical role in masking reactive functional groups and directing the outcome of a reaction. researchgate.net In the context of synthesizing this compound via Dieckmann condensation, the N-substituted group on the acyclic precursor—which becomes the N-ethoxycarbonyl group in the final product—can be considered a protecting group for the nitrogen atom.

The nature of this N-substituent can influence the reaction in several ways:

Electronic Effects: Electron-withdrawing groups on the nitrogen can increase the acidity of the α-protons, potentially facilitating the initial enolate formation.

Steric Hindrance: Bulky N-substituents could sterically hinder the approach of the enolate to the electrophilic carbonyl center, possibly slowing down the rate of cyclization or favoring alternative reaction pathways.

Conformational Control: The protecting group can influence the conformational preferences of the acyclic precursor, which in turn affects the proximity of the reacting centers. A well-chosen group can pre-organize the molecule into a conformation that is conducive to cyclization, thereby increasing the reaction rate and yield. researchgate.net

While the ethoxycarbonyl group itself is integral to the target molecule, variations in this group during synthetic design (e.g., using a benzyl (B1604629) or Boc group that is later replaced) would be expected to impact reaction efficiency and potentially the formation of side products. researchgate.net

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer a highly efficient and atom-economical approach to synthesizing complex heterocyclic structures like pyrrolidines. researchgate.netnih.gov These reactions avoid the isolation of intermediates, saving time and resources. researchgate.net

One prominent MCR strategy for pyrrolidine (B122466) synthesis involves the [3+2] cycloaddition of azomethine ylides. tandfonline.comacs.org An azomethine ylide can be generated in situ from the condensation of an α-amino acid (like glycine (B1666218) or proline) with an aldehyde. tandfonline.comresearchgate.net This 1,3-dipole then reacts with a dipolarophile (an electron-deficient alkene) to construct the pyrrolidine ring with a high degree of stereocontrol. acs.org By choosing appropriate starting materials, this method can provide rapid access to highly functionalized pyrrolidinone precursors. nih.gov

| MCR Type | Key Reactants | Typical Conditions | Product Type |

| [3+2] Cycloaddition | Aldehyde, Amino Acid Ester, Alkene (Dipolarophile) | Catalyst (e.g., I₂, Ag₂CO₃), Heat | Highly substituted pyrrolidine |

| Hantzsch Pyrrole (B145914) Synthesis | α-Haloketone, β-Ketoester, Amine/Ammonia | Base, Heat | Substituted pyrrole (can be reduced) |

| Petasis Reaction | Amine, Aldehyde, Vinyl/Aryl Boronic Acid | Heat | Substituted amines (precursors) |

This table provides an overview of common multi-component reactions that can be adapted for the synthesis of pyrrolidine rings and their precursors.

An alternative synthetic strategy involves modifying an existing, readily available pyrrolidine ring to introduce the desired functionality. Pyrrolidine-containing drugs and complex molecules are often synthesized from cyclic precursors such as proline and 4-hydroxyproline. mdpi.com

For the synthesis of this compound, a plausible route could begin with a precursor like ethyl pyrrolidine-3-carboxylate. This precursor could be subjected to an oxidation reaction targeting the C-3 position of the pyrrolidine ring. Various modern oxidation methods could be employed to introduce the ketone functionality, transforming the secondary carbon at the 3-position into a carbonyl group. Following the oxidation, the nitrogen atom would be functionalized with an ethoxycarbonyl group, a standard procedure often accomplished by reacting the secondary amine with ethyl chloroformate in the presence of a base. This stepwise functionalization allows for controlled introduction of the required groups onto a pre-formed cyclic scaffold.

The success of any synthetic route, particularly intramolecular cyclizations like the Dieckmann condensation, is highly dependent on the careful optimization of reaction conditions. numberanalytics.com Key parameters include temperature, the choice of base (which dictates the effective pH), and the solvent system.

Temperature: Temperature control is crucial. While higher temperatures can increase the reaction rate, they can also promote side reactions such as decomposition or intermolecular condensation, leading to reduced yields and purity. numberanalytics.comnumberanalytics.com

Base (pH): The strength and stoichiometry of the base are critical. A sufficiently strong base is required to generate the enolate, but an excessively strong base or high concentration can lead to undesired side reactions. numberanalytics.com For the Dieckmann condensation, sodium alkoxides are commonly used. organic-chemistry.org The reaction is driven to completion because the β-keto ester product is more acidic than the starting material and is deprotonated by the base, shifting the equilibrium. masterorganicchemistry.com

Solvents: The solvent must be able to dissolve the reactants and stabilize the intermediates. For the Dieckmann condensation, polar aprotic solvents like DMF and DMSO are often employed. numberanalytics.com The choice of solvent can significantly affect reaction rates and yields by influencing the solubility of the reactants and the stability of the enolate intermediate. numberanalytics.com

| Parameter | Effect on Reaction | Considerations for Optimization |

| Temperature | Affects reaction rate and selectivity. | Balance rate enhancement with the risk of side reactions and decomposition. Lower temperatures may improve selectivity. |

| Base Strength | Determines the concentration of the reactive enolate. | Must be strong enough to deprotonate the α-carbon. Stronger bases increase the rate but can promote side reactions. numberanalytics.com |

| Solvent Polarity | Influences solubility and stabilizes charged intermediates. | Polar aprotic solvents (e.g., THF, DMF) are often preferred to solvate the enolate without protonating it. numberanalytics.com |

This table summarizes the general influence of key reaction parameters on intramolecular cyclization reactions for the synthesis of cyclic ketones.

Stereoselective and Asymmetric Synthesis Approaches

Achieving stereochemical control is paramount in the synthesis of bioactive molecules, as the biological activity of enantiomers can differ significantly. For derivatives of this compound, this involves the precise arrangement of substituents on the pyrrolidine ring.

Chiral catalysis is a powerful strategy for the enantioselective synthesis of pyrrolidine rings. Organocatalysis, in particular, has emerged as a robust tool. For instance, the asymmetric catalytic three-component 1,3-dipolar cycloaddition of methyleneindolinones with aldehydes and amino esters, catalyzed by a chiral phosphoric acid, can produce complex spiro[pyrrolidin-3,3′-oxindole] derivatives. This reaction proceeds with excellent stereoselectivities, often achieving up to 98% enantiomeric excess (ee), and demonstrates the power of chiral Brønsted acids in controlling the stereochemical outcome of the pyrrolidine ring formation.

Another significant approach involves the use of proline-based organocatalysts. Chiral prolinamide catalysts have been successfully employed in the Michael addition of aldehydes to nitroalkenes, a key step in forming functionalized precursors to chiral pyrrolidines. These reactions can be performed under solvent-free conditions, aligning with green chemistry principles, and still achieve high stereoselectivity. The catalyst's structure, particularly the presence of hydrogen-bond-donating groups, is crucial for inducing the desired stereochemistry.

The versatility of catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides provides access to a wide variety of stereochemical patterns in enantioselective pyrrolidine synthesis. These methods are highly valued for their ability to construct the pyrrolidine core efficiently while establishing multiple stereocenters.

| Catalyst Type | Reaction | Key Features | Typical Stereoselectivity |

| Chiral Phosphoric Acid | 1,3-Dipolar Cycloaddition | Three-component reaction; forms spirooxindole-pyrrolidine core. | Up to 98% ee |

| Prolinamide Organocatalysts | Michael Addition | Can be run solvent-free; relies on H-bonding for induction. | High |

| Silver/Chiral Pyrrolidinopyridine (PPY) | Relay Catalysis (Cycloisomerization/Cycloaddition) | Dual catalytic system; forms bispirocyclopentene products. | >19:1 dr, 99.5:0.5 er |

Once the pyrrolidine ring is formed, subsequent functionalization must be controlled to achieve the desired diastereomer. Diastereoselective control is often achieved by using chiral auxiliaries or by substrate-directed reactions.

A highly effective method for the diastereoselective synthesis of densely substituted pyrrolidines is the [3 + 2] cycloaddition reaction between azomethine ylides and chiral N-tert-butanesulfinylazadienes. The chiral sulfinyl group acts as a powerful stereodirecting auxiliary, inducing the formation of the final pyrrolidine with up to four contiguous stereogenic centers in high diastereomeric purity. This approach allows for the predictable synthesis of a specific diastereomer.

Another strategy involves the heterogeneous catalytic hydrogenation of highly substituted pyrrole systems. This reduction can proceed with excellent diastereoselectivity, creating up to four new stereocenters. The reaction is believed to occur in a stepwise manner, where an initial reduction creates a stereocenter that directs the subsequent hydrogenation of the pyrrole ring, ensuring high diastereomeric control. Cascade reactions, such as a Cu(I)-catalyzed process involving [3 + 2]-cycloaddition and subsequent rearrangements, can also afford highly functionalized proline derivatives with high diastereoselectivity.

| Method | Description | Key Advantage |

| Chiral Auxiliary | Use of a removable chiral group (e.g., N-tert-butanesulfinyl) to direct stereochemistry. | Predictable formation of a single diastereomer. |

| Substrate-Directed Hydrogenation | Reduction of a substituted pyrrole precursor where existing stereocenters direct the approach of the reagent. | High diastereoselectivity in creating multiple new stereocenters. |

| Cascade Reaction | A sequence of reactions (e.g., cycloaddition/rearrangement) where stereochemistry is controlled throughout the process. | Efficient construction of complex, highly functionalized products. |

Novel Synthetic Pathways and Green Chemistry Principles

The development of synthetic methodologies for this compound is increasingly guided by the principles of green chemistry, which prioritize sustainability, efficiency, and safety.

A key aspect of green synthesis is the development of sustainable catalysts. This includes catalysts that are derived from renewable resources, are recyclable, or can function under environmentally benign conditions. For the synthesis of pyrrolidones, a related class of compounds, efficient processes have been developed for the thermo-catalytic conversion of succinate, which can be derived from the fermentation of sugars. These processes utilize novel Rhodium-based catalysts that operate in aqueous conditions and can be recycled, enhancing the sustainability of the synthesis. The use of organocatalysts, which are typically metal-free and less toxic, also represents a move towards more sustainable catalytic systems, especially when they can be used in low loadings and under solvent-free conditions. nih.gov

Eliminating or reducing the use of hazardous solvents is a cornerstone of green chemistry. One approach is the use of solvent-free or mechanochemical methods, such as grinding. A specific method for synthesizing biologically active analogues of ethyl 3-methyl-4,5-dioxo-1,2-diphenylpyrrolidine-3-carboxylate involves the one-pot grinding of reactants with citric acid as a catalyst. researchgate.net This method is characterized by short reaction times, high yields, and easy product isolation without the need for chromatographic separation, making it a cost-efficient and green synthetic route. researchgate.net

Flow chemistry, using microreactors, offers another powerful approach to greener synthesis. acs.orgnih.gov The synthesis of pyrrolidines via [3 + 2] cycloaddition reactions has been successfully translated to flow systems. acs.orgresearchgate.net These systems allow for better control over reaction parameters, improved safety, and easier scalability. acs.org Furthermore, different flow reactors can be linked together, allowing for multi-step sequences (telescoping) without the need to isolate intermediates. For example, a cycloaddition can be immediately followed by a reduction step in a second flow reactor, such as an H-Cube® system for hydrogenation. acs.orgresearchgate.net The use of immobilized reagents and scavengers within the flow path can also eliminate the need for traditional batch workups, further reducing waste and processing time. acs.org

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.org Reactions with high atom economy are central to green chemistry as they inherently generate less waste.

The [3 + 2] dipolar cycloaddition of azomethine ylides is a prime example of an atom-economical reaction for constructing the pyrrolidine ring. acs.org In this type of reaction, all atoms from the two reacting species (the dipole and the dipolarophile) are incorporated into the resulting five-membered ring, leading to a theoretical atom economy of 100%. nih.gov This contrasts sharply with other classical reactions, such as the Wittig reaction, which generate stoichiometric amounts of high-molecular-weight byproducts (e.g., triphenylphosphine (B44618) oxide), resulting in poor atom economy. rsc.org By designing synthetic routes that prioritize addition and cycloaddition reactions, chemists can significantly reduce waste production at the source, aligning with the core tenets of sustainable chemical manufacturing. acs.orgnih.gov

Applications of Ethyl 3 Oxopyrrolidine 1 Carboxylate in Complex Molecule Synthesis

Role as a Key Intermediate in Medicinal Chemistry

In the field of drug discovery and development, Ethyl 3-oxopyrrolidine-1-carboxylate is valued for its role as a versatile precursor. The pyrrolidine (B122466) core is present in numerous natural products and synthetic drugs, exhibiting a broad spectrum of biological activities. researchgate.net The functional groups of this compound allow for various chemical modifications, enabling chemists to systematically alter the molecule's structure to optimize its pharmacological profile, including potency, selectivity, and pharmacokinetic properties.

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, with approximately 60% of unique small-molecule drugs approved by the FDA containing such a scaffold. mdpi.com this compound is an ideal starting material for constructing more complex heterocyclic systems. The ketone at the 3-position can undergo a variety of reactions, such as condensation, reduction, and amination, to build fused ring systems or introduce new functional groups. The carbamate-protected nitrogen allows for controlled reactions and can be deprotected and further functionalized as needed. This flexibility is essential for creating libraries of diverse compounds for high-throughput screening, accelerating the discovery of new drug candidates. The synthesis of various biologically important nitrogen heterocycles often relies on the strategic use of such versatile building blocks. mdpi.com

The 3-oxopyrrolidine moiety is a key structural element in a range of bioactive molecules. Its utility as a building block stems from its ability to introduce a rigid, three-dimensional element into a molecule's structure, which can be crucial for effective binding to biological targets like enzymes and receptors.

The pyrrolidine scaffold is integral to the design of various antiviral agents and enzyme inhibitors. nih.gov For instance, derivatives of pyrrolidine are used to create compounds that can inhibit viral enzymes essential for replication. While specific examples starting directly from this compound are proprietary or less documented in public literature, its structural motifs are found in compounds targeting viral proteases, polymerases, and integrases.

Furthermore, this building block is valuable for developing enzyme inhibitors for non-viral targets. For example, pyrrolidine carboxamides have been identified as a novel class of inhibitors for InhA, the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis, a key enzyme in mycobacterial fatty acid synthesis. nih.gov Research into lactate (B86563) dehydrogenase (LDH) inhibitors, important for cancer treatment, has also involved complex heterocyclic systems that can be accessed through intermediates like substituted pyrrolidines. mdpi.com

Table 1: Examples of Pyrrolidine-Based Enzyme Inhibitors

| Target Enzyme | Inhibitor Class | Therapeutic Area |

|---|---|---|

| InhA (M. tuberculosis) | Pyrrolidine Carboxamides | Tuberculosis |

| Lactate Dehydrogenase (LDH) | Pyrimidine-quinoline Hybrids | Oncology |

This table illustrates the types of enzyme inhibitors that feature heterocyclic scaffolds related to the pyrrolidine structure.

The development of effective anticancer drugs is an ongoing challenge, and oxopyrrolidine-based compounds have shown significant promise. researchgate.net Derivatives of the 5-oxopyrrolidine core, an isomer of the 3-oxo structure, have been synthesized and evaluated for their anticancer activity against various cell lines, including human lung epithelial cells. mdpi.comnih.gov These studies demonstrate that modifications to the pyrrolidine ring can lead to compounds with potent cytotoxic effects. For instance, incorporating azole and hydrazone moieties onto the oxopyrrolidine scaffold has yielded compounds with significant anticancer properties. nih.gov

The ability of small molecules to interact with DNA is another avenue for cancer therapy. Oxopyrrolidine-based ligands, when complexed with metal ions like copper(II) and nickel(II), have been shown to bind to DNA, suggesting a potential mechanism of action for their anticancer activity. researchgate.net this compound provides a scaffold that can be functionalized to create such DNA-binding ligands, contributing to the design of new chemotherapeutic agents. The strategic design of these molecules is central to achieving stable and effective interaction with DNA. nih.gov

Table 2: Anticancer Activity of Selected Oxopyrrolidine Derivatives

| Cell Line | Compound Type | Key Finding | Reference |

|---|---|---|---|

| Human A549 Lung Cancer | 5-Oxopyrrolidine-azole derivatives | Enhanced anticancer activity compared to cytarabine. | mdpi.com |

| MCF-7 Breast Cancer | 5-Oxopyrrolidine-metal complexes | Strong binding to DNA, indicating a possible mechanism of action. | researchgate.net |

This table showcases research on related oxopyrrolidine compounds, highlighting the potential of this chemical class in oncology.

Chronic inflammation is implicated in numerous diseases, driving the need for novel anti-inflammatory drugs. The pyrrolidinone (oxopyrrolidine) structure is a key component in molecules designed to combat inflammation. researchgate.netresearchgate.net Research has focused on synthesizing derivatives of 5-oxopyrrolidine-3-carboxylic acid that show potent inhibitory activity against matrix metalloproteinases (MMPs), enzymes involved in the inflammatory process. researchgate.netresearchgate.net Other studies have explored pyrrolidine derivatives for their ability to inhibit cyclooxygenase (COX) enzymes, which are well-established targets for nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.com this compound serves as a valuable starting point for creating libraries of new compounds to be tested for these and other anti-inflammatory targets. nih.gov

The rise of antimicrobial resistance is a major global health threat, necessitating the development of new antibacterial and antifungal agents. Pyrrolidine derivatives have been extensively explored for this purpose. mdpi.comnih.gov Studies on 5-oxopyrrolidine derivatives have yielded compounds with promising and selective activity against Gram-positive pathogens, including multidrug-resistant Staphylococcus aureus (MRSA). nih.gov By modifying the core structure with different functional groups, such as hydrazones and azoles, researchers have been able to develop potent antimicrobial candidates. nih.gov While many published examples use the 5-oxopyrrolidine scaffold, the underlying principle of using a functionalized pyrrolidine core like this compound to generate novel antimicrobial agents remains a key strategy in medicinal chemistry. popline.org

Building Block for Bioactive Molecules and Drug Candidates

Synthesis of Purine (B94841) Nucleoside Phosphorylase Inhibitors

Purine nucleoside phosphorylase (PNP) is a key enzyme in the purine salvage pathway. researchgate.net Inhibition of PNP is a therapeutic strategy for T-cell mediated diseases, such as T-cell leukemia, psoriasis, and organ transplant rejection. The core structures of many potent PNP inhibitors are built upon scaffolds that mimic natural purine nucleosides, such as 9-deazaguanine (B24355) and related pyrrolo[2,3-d]pyrimidines. acs.org

While direct synthesis routes starting from this compound are not extensively detailed in the literature, its pyrrolidinone framework is a key structural motif. The synthesis of pyrrolo[2,3-d]pyrimidine derivatives, for instance, often involves the construction of a pyrrolidine ring fused to a pyrimidine (B1678525) core. google.com The functional groups on this compound (a ketone and an ester) provide synthetic handles to build the requisite fused-ring system and introduce substituents necessary for potent enzyme inhibition.

The general strategy for creating such inhibitors involves multi-step sequences. For example, the synthesis of pyrrolo[2,3-d]pyrimidine derivatives can be achieved through domino C-N coupling and hydroamination reactions of alkynylated uracils. justia.com The pyrrolidine moiety is crucial for establishing the correct orientation within the enzyme's active site. Therefore, a versatile starting material like this compound serves as a valuable precursor for generating a library of substituted pyrrolidine intermediates, which can then be elaborated into novel PNP inhibitors.

| Inhibitor Class | Core Structure | Therapeutic Target | Significance of Pyrrolidine Moiety |

|---|---|---|---|

| 9-Deazaguanine Analogues | Pyrrolo[2,3-d]pyrimidine | Purine Nucleoside Phosphorylase (PNP) | Forms the core heterocyclic system that mimics the natural purine substrate. google.comnih.gov |

| Immucillins | Iminoribitol linked to a purine base | Purine Nucleoside Phosphorylase (PNP) | The nitrogen-containing ring mimics the ribose sugar of the transition state. |

Synthesis of Specific Drug Targets (e.g., Upadacitinib Intermediates)

Upadacitinib is a selective Janus kinase (JAK1) inhibitor approved for the treatment of rheumatoid arthritis and other autoimmune disorders. researchgate.net The chemical structure of Upadacitinib, (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide, features a highly substituted, stereochemically defined pyrrolidine core. researchgate.netacs.org This pyrrolidine ring is a critical component that correctly orients the other functional groups for effective binding to the JAK1 enzyme.

The synthesis of Upadacitinib relies on the construction of a key pyrrolidine intermediate, often referred to as "Fragment B" in patent literature. researchgate.net This fragment contains the requisite cis-relationship between the ethyl group at the 4-position and the functional group at the 3-position that will be converted into the imidazo[1,2-a]pyrrolo[2,3-e]pyrazine moiety.

This compound represents a strategic starting point for the synthesis of such intermediates. A plausible synthetic route would involve:

Stereoselective Alkylation: Introduction of the ethyl group at the C-4 position.

Stereoselective Reduction: Reduction of the C-3 ketone to a hydroxyl group with specific stereochemistry.

Functional Group Interconversion: Conversion of the hydroxyl group and the ester into the functionalities required for coupling with the pyrazine (B50134) portion of the molecule.

The control of stereochemistry is paramount in the synthesis of Upadacitinib, and the rigid scaffold of the pyrrolidinone ring in precursors derived from this compound can help direct the stereochemical outcome of subsequent reactions.

| Compound Name | Role in Synthesis | Reference |

|---|---|---|

| (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide | Final Active Pharmaceutical Ingredient (Upadacitinib) | researchgate.netacs.org |

| (3S,4R)-3-Ethyl-4-(3-tosyl-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide | Protected intermediate before final deprotection. | acs.orgresearchgate.net |

| Substituted Pyrrolidine "Fragment B" | Core building block containing the stereochemically defined pyrrolidine ring. | researchgate.net |

Utility in Agrochemical Synthesis

The pyrrolidinone scaffold is a recurring motif in biologically active molecules, including those with applications in agriculture. While direct, large-scale use of this compound in commercial agrochemicals is not widely documented, the synthesis of related structures with fungicidal and bactericidal properties highlights the potential of this chemical class. nih.gov

For example, N-acylpyroglutamic esters, which share the 5-oxopyrrolidine core (a constitutional isomer of the 3-oxopyrrolidine core), have been synthesized and shown to possess activity against bacteria and fungi. nih.gov The functional handles on this compound allow for the introduction of various lipophilic and pharmacophoric groups that could lead to the discovery of new active ingredients for crop protection. The development of novel larvicidal agents based on complex heterocyclic systems also suggests that versatile building blocks like pyrrolidinones are valuable in agrochemical research. nih.gov

Application in the Synthesis of Specialty Chemicals

Specialty chemicals are compounds produced for specific applications, often requiring complex, multi-step syntheses. The pyrrolidinone ring is considered a "privileged pharmacophore" due to its prevalence in pharmacologically active compounds. researchgate.netnih.gov this compound serves as an ideal precursor for a variety of these specialty molecules.

Research has demonstrated the synthesis of novel 2-pyrrolidinone (B116388) and pyrrolidine derivatives that act as potent inhibitors of the enzyme autotaxin, which is implicated in inflammatory conditions and cancer. nih.gov The synthesis of these complex inhibitors often starts from functionalized pyrrolidinone building blocks. The ketone and ester groups of this compound can be independently or sequentially modified to build up molecular complexity, leading to compounds with highly specific biological activities. researchgate.netnih.gov

Contribution to Catalyst Development

The development of chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of single-enantiomer drugs. Chiral pyrrolidine-based scaffolds are among the most successful ligand frameworks for a wide range of transition-metal-catalyzed reactions, including asymmetric hydrogenation. acs.org

This compound is a valuable precursor for the synthesis of novel chiral ligands. The synthetic strategy involves leveraging the existing stereocenter or creating new ones through stereoselective reactions. For example:

The ketone at the C-3 position can be stereoselectively reduced to a hydroxyl group.

This hydroxyl group, along with the nitrogen atom of the pyrrolidine ring, can act as coordinating sites for a metal (forming a P,N-ligand, for example). researchgate.net

The ester group at the C-1 position can be modified to attach other coordinating moieties, such as phosphines.

The rigidity of the pyrrolidine ring helps to create a well-defined chiral environment around the metal center, which is essential for achieving high enantioselectivity in catalytic reactions. acs.org The accessibility and synthetic versatility of this compound make it an attractive starting point for the development of next-generation catalysts.

| Ligand Type | Key Structural Feature | Application | Reference |

|---|---|---|---|

| Proline-derived Organocatalysts | Chiral pyrrolidine backbone | Asymmetric aldol (B89426) and Michael reactions | acs.org |

| Ferrocenyl Phosphine-Aminophosphine Ligands | Pyrrolidine substituent on a ferrocene (B1249389) scaffold | Rhodium-catalyzed asymmetric hydrogenation | |

| C2-Symmetrical 2,5-Disubstituted Pyrrolidines | Symmetrical substitution on the pyrrolidine ring | Chiral auxiliaries and aminocatalysts | acs.org |

Spectroscopic and Structural Characterization in Research Contexts

Advanced NMR Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, a complete picture of the atomic arrangement and bonding network can be constructed.

Proton and Carbon-13 NMR for Confirming Molecular Structure

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide the primary evidence for the molecular framework of Ethyl 3-oxopyrrolidine-1-carboxylate.

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The ethyl group of the carbamate (B1207046) moiety would present as a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons, arising from spin-spin coupling. The protons on the pyrrolidine (B122466) ring would appear as more complex multiplets. Specifically, the two methylene groups adjacent to the nitrogen (N-CH₂) and adjacent to the carbonyl group (CH₂-C=O), as well as the methylene group at the C4 position, would each have unique chemical shifts.

The ¹³C NMR spectrum complements the proton data by identifying each unique carbon atom. Key signals would include those for the carbonyl carbon of the ketone (C=O) at a significantly downfield shift, the carbonyl carbon of the ethyl carbamate (N-C=O), the methylene carbons of the pyrrolidine ring, and the carbons of the ethyl group (OCH₂ and CH₃). The precise chemical shifts are crucial for confirming the presence of the 3-oxo functionality and distinguishing it from other isomers.

Interactive Data Table: Predicted NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ethyl CH₃ | ~1.25 (triplet) | ~14.5 |

| Ethyl OCH₂ | ~4.15 (quartet) | ~61.5 |

| Pyrrolidine C2-H₂ | ~3.65 (multiplet) | ~45.0 |

| Pyrrolidine C4-H₂ | ~2.30 (multiplet) | ~35.0 |

| Pyrrolidine C5-H₂ | ~3.60 (multiplet) | ~50.0 |

| Carbamate C=O | - | ~155.0 |

| Ketone C=O | - | ~205.0 |

| Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions. |

2D NMR Techniques for Connectivity and Stereochemistry

To definitively assign the signals from 1D NMR and establish the connectivity between atoms, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY: This experiment reveals proton-proton coupling networks. For this compound, it would show correlations between the protons on adjacent carbons within the pyrrolidine ring and between the methyl and methylene protons of the ethyl group, confirming their connectivity.

HSQC: This technique correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each carbon signal based on the chemical shift of the proton attached to it.

HMBC: This experiment shows correlations between protons and carbons over two or three bonds. It is invaluable for identifying quaternary carbons (like the carbonyls) and for piecing together different fragments of the molecule. For instance, HMBC would show correlations from the protons on C2 and C4 to the ketone carbonyl carbon at C3, confirming its position.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. For this compound (C₇H₁₁NO₃), the expected monoisotopic mass is approximately 157.07 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Under techniques like electrospray ionization (ESI), the molecule is expected to be observed as protonated ([M+H]⁺, m/z ≈ 158.08) or sodiated ([M+Na]⁺, m/z ≈ 180.06) adducts. researchgate.net Tandem mass spectrometry (MS/MS) of the parent ion would reveal characteristic fragmentation pathways. Common fragmentation would likely involve:

Loss of the ethoxy group (-OCH₂CH₃) from the carbamate.

Cleavage of the ethyl group.

Decarbonylation (loss of CO) from the ketone.

Ring-opening reactions of the pyrrolidine core.

Analysis of these fragments helps to piece together the molecular structure, confirming the presence and location of the ethyl carbamate and ketone functionalities.

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by strong absorption bands characteristic of its two carbonyl groups.

Ketone C=O Stretch: A strong, sharp absorption band is expected in the region of 1740-1760 cm⁻¹. The exact position can be influenced by ring strain.

Carbamate C=O Stretch: Another strong absorption band is expected around 1690-1710 cm⁻¹. This band is typically at a lower wavenumber than the ketone due to the resonance effect from the adjacent nitrogen atom.

C-N Stretch: A moderate absorption for the C-N bond of the carbamate would appear in the 1200-1350 cm⁻¹ region.

C-O Stretch: The C-O single bond of the ester group will also show a strong absorption, typically between 1000-1300 cm⁻¹.

C-H Stretch: Absorptions corresponding to sp³ C-H stretching from the ethyl and pyrrolidine methylene groups would be observed just below 3000 cm⁻¹.

The presence of two distinct carbonyl peaks is a key diagnostic feature in the IR spectrum, confirming the 3-oxo-pyrrolidine-1-carboxylate structure.

X-ray Crystallography for Solid-State Structure and Conformation

While NMR provides structural information in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. A successful crystal structure determination for this compound would provide definitive data on bond lengths, bond angles, and torsional angles. This information is crucial for understanding the molecule's solid-state conformation, including the puckering of the five-membered ring and the orientation of the ethyl carbamate substituent.

Analysis of Pyrrolidine Ring Puckering and Strain

The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve torsional strain. These conformations are typically described as "envelope" or "twist" forms. nih.gov In an envelope conformation, four of the ring atoms are approximately coplanar, while the fifth is out of the plane. In a twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three.

A crystal structure of this compound would allow for a detailed analysis of its specific puckering. The degree of puckering and the specific conformation adopted (e.g., C2-endo, C3-exo) are influenced by the steric and electronic effects of the substituents—in this case, the C3-oxo group and the N1-ethoxycarbonyl group. The presence of the sp²-hybridized ketone at C3 significantly influences the local geometry and strain within the ring, favoring conformations that minimize unfavorable steric interactions. This detailed structural insight is critical for fields like medicinal chemistry, where the three-dimensional shape of a molecule dictates its biological activity.

Intermolecular Interactions and Supramolecular Assemblies

Information regarding the specific intermolecular interactions and supramolecular assemblies of this compound is not available in published scientific literature. Detailed crystallographic data, which would provide insights into hydrogen bonding and other non-covalent interactions, has not been reported for this compound.

Computational Chemistry and Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. These calculations can elucidate the distribution of electrons within Ethyl 3-oxopyrrolidine-1-carboxylate, which in turn governs its reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability.

A detailed analysis of the molecular electrostatic potential (MEP) map would further reveal the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting how the molecule might interact with other chemical species, including biological macromolecules. While specific DFT studies detailing the HOMO-LUMO gap and MEP for this compound are not extensively available in peer-reviewed literature, the principles of such analyses suggest that the carbonyl groups and the nitrogen atom would be key sites for interaction.

Molecular Dynamics Simulations to Explore Conformation and Interactions

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of molecules over time. An MD simulation of this compound would involve placing the molecule in a simulated environment, such as a solvent box of water, and calculating the forces between atoms to model their movements. This allows for the exploration of the compound's conformational landscape, revealing the most stable three-dimensional structures and the energy barriers between them.

Furthermore, MD simulations can be employed to study the interactions of this compound with biological targets like proteins. By simulating the compound in the binding site of a protein, researchers can assess the stability of the complex, identify key intermolecular interactions (such as hydrogen bonds and hydrophobic contacts), and calculate the binding free energy. As of now, specific molecular dynamics simulation studies focused solely on this compound are not prominently featured in publicly accessible research.

Docking Studies for Ligand-Target Interactions in Drug Discovery

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein. In the context of drug discovery, docking studies of this compound would be instrumental in identifying potential biological targets. The process involves computationally placing the molecule into the binding site of a protein and scoring the different poses based on their binding affinity.

Such studies can provide initial hypotheses about the mechanism of action of the compound and guide the design of more potent analogs. The pyrrolidine (B122466) scaffold is a common motif in many biologically active compounds, suggesting that this compound could interact with a range of protein targets. However, specific docking studies detailing the interactions of this particular compound with identified biological targets have not been widely published.

Conformational Analysis using Theoretical Methods

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. Theoretical methods for conformational analysis aim to identify the stable conformations of a molecule and their relative energies. For this compound, this would involve exploring the rotational freedom around its single bonds, particularly the ethyl ester group, and the puckering of the pyrrolidine ring.

Prediction of Physico-Chemical Properties Relevant to Research

The physico-chemical properties of a compound are critical for its handling, formulation, and biological activity. Various computational models are available to predict these properties from the molecular structure alone, which is particularly useful in the early stages of research. For this compound, several key properties have been predicted using computational methods.

These predicted properties provide a valuable starting point for experimental work and for more complex computational studies, such as quantitative structure-activity relationship (QSAR) modeling.

| Property | Predicted Value |

| Molecular Formula | C7H11NO3 |

| Molecular Weight | 157.17 g/mol |

| XlogP3 | 0.0 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Exact Mass | 157.0739 g/mol |

| Monoisotopic Mass | 157.0739 g/mol |

| Topological Polar Surface Area | 46.6 Ų |

| Heavy Atom Count | 11 |

| Formal Charge | 0 |

| Complexity | 179 |

| Isotope Atom Count | 0 |

| Defined Atom Stereocenter Count | 0 |

| Undefined Atom Stereocenter Count | 0 |

| Defined Bond Stereocenter Count | 0 |

| Undefined Bond Stereocenter Count | 0 |

| Covalently-Bonded Unit Count | 1 |

| Compound Is Canonicalized | Yes |

Mechanistic Insights into the Biological Activity of this compound Derivatives

The this compound scaffold serves as a versatile building block in medicinal chemistry, leading to a diverse array of derivative compounds with significant biological activities. While research on the parent compound is limited, extensive studies on its derivatives, particularly pyrrolidine carboxamides and other substituted pyrrolidines, have elucidated various mechanisms of action. These investigations have revealed interactions with specific molecular targets, including enzymes, receptors, and DNA, providing a foundation for the rational design of novel therapeutic agents. This article focuses solely on the mechanistic studies of compounds derived from this core structure.

Mechanism of Action Studies Where Applicable to Derived Compounds

The biological effects of compounds derived from the ethyl 3-oxopyrrolidine-1-carboxylate core are rooted in their interactions with specific biomolecules. These interactions trigger cascades of cellular events, leading to therapeutic outcomes such as antibacterial, anti-inflammatory, and anticancer effects. The following sections detail the molecular mechanisms that have been identified for these derivatives.

Research has identified several key molecular targets for pyrrolidine-based compounds. These targets are often crucial proteins involved in the pathophysiology of various diseases.

Enoyl Acyl Carrier Protein Reductase (InhA): A primary target for a significant class of pyrrolidine (B122466) carboxamide derivatives is InhA, an essential enzyme in the fatty acid synthase-II (FAS-II) system of Mycobacterium tuberculosis. nih.govnih.govresearchgate.net Inhibition of InhA disrupts the synthesis of mycolic acids, which are vital components of the mycobacterial cell wall, thereby exerting an antitubercular effect. nih.govresearchgate.net

DNA Gyrase and Topoisomerase IV: Several N-phenylpyrrolamide and hybrid pyrrolidine derivatives have been identified as inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.govrsc.orgresearchgate.netnih.gov These essential enzymes control DNA topology during replication and transcription. By binding to the ATP-binding site of the GyrB subunit (for gyrase) and ParE subunit (for topoisomerase IV), these inhibitors prevent the necessary DNA cleavage and rejoining, leading to bacterial cell death. nih.govresearchgate.net

Cannabinoid Receptor 2 (CB2): The CB2 receptor, found predominantly in the immune system, is a target for certain pyrrolidine derivatives. google.com Modulation of the CB2 receptor is implicated in anti-inflammatory and analgesic processes. google.comnih.gov Compounds acting as agonists at this receptor are of therapeutic interest for treating inflammatory conditions and pain. google.com

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): A series of pyrrolidine carboxamides have been developed as potent and selective inhibitors of 11β-HSD1. nih.gov This enzyme is responsible for the conversion of inactive cortisone (B1669442) to active cortisol within cells, and its inhibition is a therapeutic strategy for managing metabolic disorders.

N-Acylethanolamine Acid Amidase (NAAA): Pyrrolidine amide derivatives have been investigated as inhibitors of NAAA, a key enzyme in the breakdown of the anti-inflammatory lipid mediator palmitoylethanolamide (B50096) (PEA). nih.gov Blocking NAAA increases PEA levels, offering therapeutic benefits in inflammation and pain management. nih.gov

The primary mechanism observed for many derivatives is enzyme inhibition. These compounds often act as competitive inhibitors, binding to the active site of the enzyme and preventing substrate binding.

Pyrrolidine carboxamides have been extensively studied as direct inhibitors of InhA from Mycobacterium tuberculosis. nih.govacs.org Crystal structures of InhA complexed with these inhibitors show that they bind within the enzyme's active site, interacting with the NADH cofactor and key amino acid residues like Tyr158. nih.gov This binding prevents the natural substrate from accessing the active site. The potency of these inhibitors has been significantly improved through structural optimization, with the most potent compounds exhibiting IC₅₀ values in the low nanomolar range. nih.gov

Similarly, pyrrolamide derivatives function as ATP-competitive inhibitors of DNA gyrase and topoisomerase IV. nih.govresearchgate.net Molecular docking studies have shown that these compounds occupy the ATP-binding pocket on the GyrB subunit, forming crucial hydrogen bond interactions with key residues such as Asp73. rsc.orgresearchgate.net This competitive inhibition of ATP hydrolysis is fundamental to their antibacterial action. nih.gov

For NAAA, kinetic analyses have demonstrated that pyrrolidine amide derivatives act via a competitive and reversible mechanism. nih.gov This means they bind non-covalently to the enzyme's active site, competing with the endogenous substrate.

| Compound Class | Target Enzyme | Mechanism | Potency (IC₅₀) | Reference |

|---|---|---|---|---|

| Pyrrolidine Carboxamides | InhA (M. tuberculosis) | Direct, Competitive | Down to 62 nM | nih.gov |

| N-Phenylpyrrolamides | DNA Gyrase (E. coli) | ATP-Competitive | 2–20 nM | rsc.org |

| 1,2,4-Oxadiazole/Pyrrolidine Hybrids | DNA Gyrase (E. coli) | ATP-Competitive | 180–210 nM | researchgate.net |

| Pyrrolidine Amides (e.g., 4g) | NAAA | Competitive, Reversible | Low micromolar | nih.gov |

| Pyrrolidine Carboxamides (e.g., PF-877423) | 11β-HSD1 | Competitive | Potent in vitro | nih.gov |

Derivatives of the pyrrolidine scaffold have been shown to bind to and modulate G-protein coupled receptors, most notably the cannabinoid receptor 2 (CB2). google.com These compounds are often designed to be selective agonists for the CB2 receptor, which is an attractive therapeutic target due to its role in modulating inflammation and pain without the psychoactive effects associated with the CB1 receptor. google.comnih.gov

Binding assays have confirmed that various pyrrolidine compounds exhibit high affinity and selectivity for the CB2 receptor. google.comresearchgate.net For instance, functional assays, such as the [³⁵S]-GTPγS binding assay, have demonstrated that these ligands behave as CB2 receptor agonists. Molecular modeling suggests these compounds interact with the CB2 receptor through a combination of hydrogen bonds and hydrophobic interactions within the binding pocket. researchgate.net The development of these selective agonists provides a promising avenue for creating novel anti-inflammatory and analgesic drugs. google.com

| Compound Class | Target Receptor | Activity | Binding Affinity (Ki) / Potency (EC₅₀) | Reference |

|---|---|---|---|---|

| Pyrrolidine Derivatives | Cannabinoid Receptor 2 (CB2) | Agonist | Varies (nM to µM range) | google.com |

| N-Aryl-2-pyridone-3-carboxamides | Cannabinoid Receptor 2 (CB2) | Agonist | EC₅₀ = 112 nM (Compound 8d) | nih.gov |

The interaction of pyrrolidine derivatives with DNA can occur through two principal mechanisms: direct binding to the DNA structure or indirect interaction via the inhibition of DNA-processing enzymes.

Indirect Interaction via Enzyme Inhibition: As discussed previously, a major antibacterial strategy for pyrrolidine derivatives involves the inhibition of DNA gyrase and topoisomerase IV. nih.govresearchgate.netnih.gov These enzymes are critical for managing DNA supercoiling during replication. By inhibiting these enzymes, the compounds disrupt essential DNA processes, leading to cell death. This represents an indirect but highly effective mechanism of interfering with DNA function. researchgate.net

Direct DNA Binding: Certain synthetic pyrrolidine-containing oligoamides, designed as DNA minor groove binders, represent a more direct interaction mechanism. nih.gov These molecules can selectively target and bind to the minor groove of duplex DNA. nih.gov While some of these chiral bispyrrole-pyrrolidine-oligoamides may show low binding affinity, their interaction at the genomic level can still have significant effects on protein expression. nih.gov The design of such molecules aims to control specific gene expression implicated in disease. nih.gov

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For derivatives of this compound, extensive SAR studies have guided the development of potent inhibitors and modulators.

InhA Inhibitors: For pyrrolidine carboxamide inhibitors of InhA, SAR studies revealed that substitutions on the aromatic ring attached to the carboxamide are critical for potency. nih.govresearchgate.net For example, introducing electron-withdrawing groups at the 3-position of a phenyl ring was found to enhance inhibitory activity, though there is a size limit for this effect. nih.gov The stereochemistry of the pyrrolidine ring is also vital, with studies showing that only one enantiomer is typically active as an inhibitor. nih.govresearchgate.net

11β-HSD1 Inhibitors: The development of pyrrolidine carboxamide inhibitors of 11β-HSD1 was guided by structure-based optimization efforts. nih.gov These studies led to the identification of key structural features required for potent and stable inhibition of the target enzyme.

NAAA Inhibitors: In the case of NAAA inhibitors, SAR data indicated that small, lipophilic substituents at the 3-position of a terminal phenyl group were preferable for optimal potency. nih.gov The nature of the linker between the pyrrolidine core and the terminal aromatic group also significantly influenced activity and selectivity. Conformationally flexible linkers tended to increase potency but reduce selectivity against the related enzyme FAAH, whereas more rigid linkers improved selectivity. nih.gov

DNA Gyrase Inhibitors: For N-phenylpyrrolamide inhibitors of DNA gyrase, systematic variation of substituents on the pyrrole (B145914) and phenyl rings has been explored. nih.gov It was found that specific halogen substitutions, such as a 3,4-dichloro-5-methyl pattern on the pyrrole ring, were optimal for activity. nih.gov Additionally, introducing nitrogen-containing heterocycles was explored to enhance interactions with the enzyme and improve antibacterial accumulation. nih.gov

Future Research Directions and Emerging Trends

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Drug Discovery

The traditional drug discovery and chemical synthesis pipeline is often a lengthy, costly, and resource-intensive process. nih.govresearchgate.net However, the integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing this landscape, offering powerful tools to accelerate and refine the development of molecules like Ethyl 3-oxopyrrolidine-1-carboxylate. researchgate.netresearchgate.net

In drug discovery, AI and ML models can screen virtual libraries of derivatives of this compound against biological targets. researchgate.net By learning from large datasets of structure-activity relationships, these algorithms can predict the potential efficacy and safety profiles of novel compounds before they are even synthesized. researchgate.net This predictive power allows researchers to prioritize the most promising candidates for laboratory testing, significantly streamlining the discovery of new therapeutic agents. nih.gov The continuous evolution of these computational tools promises to unlock new possibilities for designing and synthesizing pyrrolidine-based drugs with enhanced precision and efficiency. researchgate.net

| AI/ML Application Area | Potential Impact on this compound Research |

| Retrosynthesis Planning | Proposes novel, efficient, and cost-effective synthetic routes. mdpi.comchemcopilot.com |

| Reaction Outcome Prediction | Forecasts product formation and yield, minimizing experimental failures. researchgate.net |

| Virtual Screening | Identifies potential biological targets for novel derivatives. researchgate.net |

| ADME/Toxicity Prediction | Predicts absorption, distribution, metabolism, excretion, and toxicity profiles. |

Exploration of New Catalytic Systems and Methodologies

Advances in catalysis are fundamental to improving the synthesis of complex molecules. For this compound and its derivatives, future research will likely focus on developing novel catalytic systems that offer greater efficiency, selectivity, and sustainability. A significant area of interest is asymmetric organocatalysis, which utilizes small organic molecules to induce chirality. mdpi.com Given that many bioactive molecules are effective only as a single enantiomer, developing stereoselective methods for functionalizing the pyrrolidine (B122466) ring is a key objective. nih.govnih.gov

Researchers are also exploring advanced methodologies such as C(sp³)-H activation, a powerful strategy that allows for the direct functionalization of otherwise inert carbon-hydrogen bonds. nih.gov Applying this technique to the pyrrolidine scaffold could enable the synthesis of previously inaccessible analogues of this compound. This approach bypasses the need for pre-functionalized starting materials, leading to more atom-economical and efficient synthetic sequences. nih.gov The development of catalysts based on earth-abundant metals and the use of environmentally friendly reaction media are also emerging trends that align with the principles of green chemistry. mdpi.com

Expanding Biological Activity Profiling for Novel Therapeutic Areas

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates. nih.gov Derivatives of the related 5-oxopyrrolidine structure have demonstrated promising anticancer and antimicrobial activities. mdpi.com This suggests that derivatives of this compound could be valuable starting points for developing new therapeutics.

Future research will focus on systematically screening libraries of its derivatives against a wide range of biological targets to uncover new therapeutic applications. High-throughput screening (HTS) campaigns can rapidly assess the activity of thousands of compounds against enzymes, receptors, and whole cells. This broad-based profiling could identify lead compounds for various diseases, including:

Oncology: Certain 5-oxopyrrolidine derivatives have shown the ability to suppress the viability of human lung adenocarcinoma cells. mdpi.com

Infectious Diseases: The pyrrolidine scaffold is present in compounds that inhibit key enzymes in bacteria like Mycobacterium tuberculosis. nih.gov Novel derivatives could be tested against a panel of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. mdpi.comekb.eg

Central Nervous System (CNS) Disorders: The three-dimensional nature of the pyrrolidine ring is well-suited for targeting complex proteins in the CNS. nih.gov

Inflammatory Diseases: Pyrrolidine-containing molecules have been investigated for their anti-inflammatory properties. ekb.eg

| Therapeutic Area | Rationale for Screening Pyrrolidine Derivatives |

| Anticancer | Related structures show activity against cancer cell lines. mdpi.comnih.gov |

| Antimicrobial | The scaffold is a known inhibitor of bacterial enzymes and shows broad-spectrum potential. nih.govmdpi.comekb.eg |

| CNS Disorders | The 3D structure is advantageous for interacting with CNS targets. nih.gov |

| Anti-inflammatory | Pyrrolidines are known to possess anti-inflammatory activity. ekb.eg |

Development of Advanced Derivatization Strategies for Enhanced Complexity and Functionality

Chemical derivatization is a key strategy for transforming a core scaffold like this compound into a diverse range of molecules with tailored properties. gcms.cz Advanced derivatization strategies aim to introduce molecular complexity and specific functionalities to enhance biological activity, improve pharmacokinetic properties, or create probes for chemical biology research. nih.govmdpi.com

Future work will likely involve multi-step synthetic sequences to build upon the pyrrolidine core. For instance, the ketone at the 3-position and the ester at the 1-position serve as versatile chemical handles for a wide array of transformations. The ketone can be converted into various other functional groups or used as a site for carbon-carbon bond formation, while the carboxylate can be modified to amides or other ester variants. nih.gov

Strategies such as diversity-oriented synthesis can be employed to rapidly generate libraries of structurally complex and diverse pyrrolidine derivatives from a common starting material. nih.gov Furthermore, the development of prodrugs, where the parent molecule is chemically modified to improve properties like solubility or targeted delivery, represents another sophisticated derivatization approach. rsc.org These advanced methods will be crucial for unlocking the full potential of the this compound scaffold in drug discovery and materials science. mdpi.com

Q & A

Q. What are the optimized synthetic routes for Ethyl 3-oxopyrrolidine-1-carboxylate, and how do reaction conditions influence yield?

this compound is commonly synthesized via cyclocondensation or esterification of pyrrolidinone derivatives. Key factors affecting yield include:

- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance reaction efficiency.

- Temperature : Reactions typically proceed at 60–80°C to balance kinetics and side-product formation .

- Solvent polarity : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity product (>95%) .

Q. What analytical techniques are recommended for characterizing this compound?

- NMR spectroscopy :

- ¹H NMR (CDCl₃, 400 MHz): Peaks at δ 4.20–4.30 (q, 2H, -OCH₂CH₃), δ 3.40–3.60 (m, 4H, pyrrolidine ring), and δ 1.30 (t, 3H, -CH₃) confirm ester and ring protons .

- ¹³C NMR : Carbonyl signals at ~170–175 ppm (C=O) .

- IR spectroscopy : Strong absorption at ~1740 cm⁻¹ (ester C=O stretch) and ~1660 cm⁻¹ (ketone C=O) .

- X-ray crystallography : Resolves stereoelectronic effects; bond angles (e.g., C3–C4–O2 = 112.6°) validate structural integrity .

Q. How should researchers handle hygroscopic properties of this compound during storage?

- Storage conditions : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .

- Desiccants : Use molecular sieves (3Å) in storage vials to absorb moisture .

Advanced Research Questions

Q. How can diastereoselectivity challenges in this compound derivatives be addressed?

- Chiral auxiliaries : Use (R)- or (S)-Boc-protected intermediates to induce stereoselectivity during ring functionalization .

- Solvent effects : Non-polar solvents (e.g., toluene) favor thermodynamic control, enhancing selectivity for trans-diastereomers .

- Catalytic asymmetric synthesis : Chiral Pd complexes (e.g., BINAP-Pd) achieve enantiomeric excess (ee) >80% in cross-coupling reactions .

Q. What mechanistic insights explain the compound’s reactivity in ring-opening reactions?

- Nucleophilic attack : The ketone at C3 activates the pyrrolidine ring for nucleophilic substitution. For example, Grignard reagents (e.g., MeMgBr) cleave the ring via β-keto elimination, forming γ-lactam derivatives .

- Acid catalysis : Protonation of the carbonyl oxygen increases electrophilicity, accelerating ring opening by amines or alcohols .

Q. How should contradictory spectral data (e.g., molecular weight discrepancies) be resolved?

- Elemental analysis : Confirm empirical formula (e.g., C₁₁H₁₇NO₃ vs. theoretical C₇H₁₁NO₃) to identify impurities or misassignment .

- High-resolution mass spectrometry (HRMS) : Resolve ambiguities by matching observed m/z with calculated exact mass (e.g., [M+H]⁺ = 216.1234 for C₁₁H₁₇NO₃) .

Data Contradictions and Validation

Methodological Guidelines

- Synthetic reproducibility : Document reaction parameters (e.g., ramp rates, stirring speed) to minimize batch-to-batch variability .

- Statistical analysis : Apply ANOVA to compare yields across reaction conditions; report p-values to validate significance .

- Safety protocols : Use fume hoods for handling hygroscopic or volatile intermediates; refer to ECHA guidelines for hazard mitigation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.